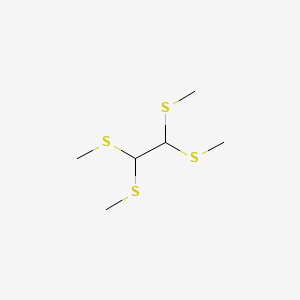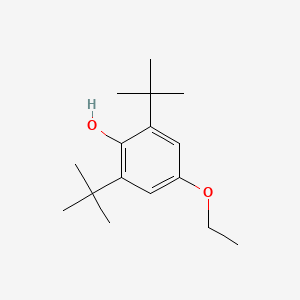
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy-, also known as 2,6-di-tert-butyl-4-ethoxyphenol, is an organic compound with the molecular formula C18H30O2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by tert-butyl groups, and the hydrogen atom at position 4 is replaced by an ethoxy group. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst, followed by the ethoxylation of the resulting 2,6-di-tert-butylphenol. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation and ethoxylation processes.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phenol is first alkylated with tert-butyl alcohol using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting 2,6-di-tert-butylphenol is then reacted with ethyl chloride in the presence of a base to introduce the ethoxy group at the 4-position. The final product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
Mecanismo De Acción
The antioxidant properties of Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process. The ethoxy group further stabilizes the compound by delocalizing the electron density.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethoxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): Contains a methyl group instead of an ethoxy group, commonly used as a food preservative.
2,4-Di-tert-butylphenol: Has tert-butyl groups at positions 2 and 4, with different antioxidant properties.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethoxy- is unique due to the presence of both tert-butyl and ethoxy groups, which provide enhanced antioxidant properties compared to similar compounds. The combination of steric hindrance and electron-donating effects makes it a highly effective stabilizer in various applications.
Propiedades
Número CAS |
5442-35-3 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
Clave InChI |
YQQQXXUABFURLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



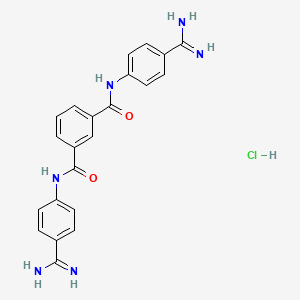
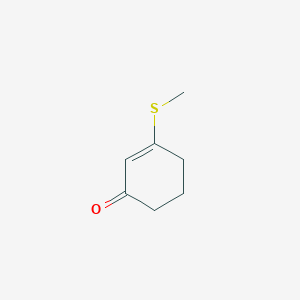
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
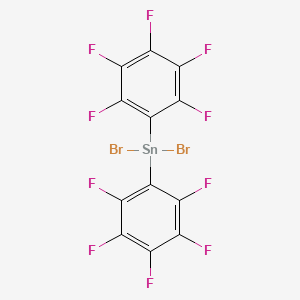
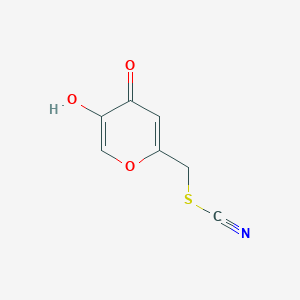
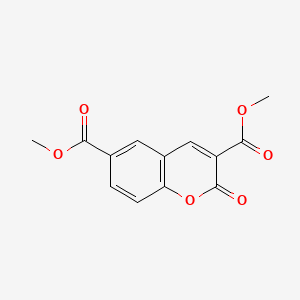
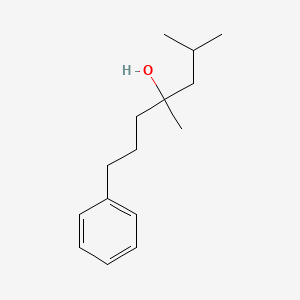
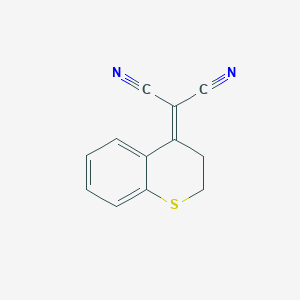
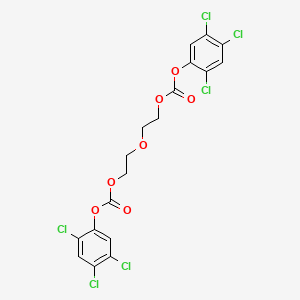
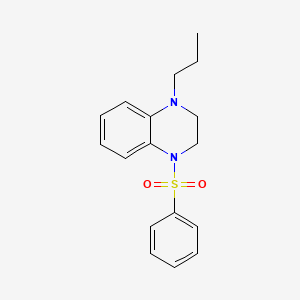
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
